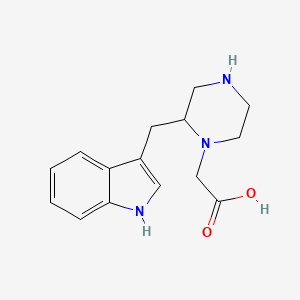
Mercury, chloro(3-(2,4-dioxo-1-imidazolidinyl)-2-methoxypropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercury, chloro(3-(2,4-dioxo-1-imidazolidinyl)-2-methoxypropyl)- is a complex organomercury compound It is characterized by the presence of a mercury atom bonded to a chloro group and a 3-(2,4-dioxo-1-imidazolidinyl)-2-methoxypropyl group
Vorbereitungsmethoden
The synthesis of mercury, chloro(3-(2,4-dioxo-1-imidazolidinyl)-2-methoxypropyl)- typically involves the reaction of mercury(II) chloride with 3-(2,4-dioxo-1-imidazolidinyl)-2-methoxypropyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. Industrial production methods may involve the use of specialized equipment to ensure the purity and stability of the final product.
Analyse Chemischer Reaktionen
Mercury, chloro(3-(2,4-dioxo-1-imidazolidinyl)-2-methoxypropyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other by-products.
Reduction: Reduction reactions can convert the mercury atom to a lower oxidation state, such as mercury(I).
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Mercury, chloro(3-(2,4-dioxo-1-imidazolidinyl)-2-methoxypropyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems and as a tool for studying mercury toxicity.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialized materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of mercury, chloro(3-(2,4-dioxo-1-imidazolidinyl)-2-methoxypropyl)- involves the interaction of the mercury atom with various molecular targets. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The pathways involved in its action include oxidative stress and the formation of reactive mercury species.
Vergleich Mit ähnlichen Verbindungen
Mercury, chloro(3-(2,4-dioxo-1-imidazolidinyl)-2-methoxypropyl)- can be compared with other organomercury compounds, such as:
Methylmercury: Known for its neurotoxic effects and environmental impact.
Phenylmercury: Used as a preservative and antifungal agent.
Ethylmercury: Utilized in vaccines as a preservative.
Eigenschaften
CAS-Nummer |
3367-32-6 |
|---|---|
Molekularformel |
C7H11ClHgN2O3 |
Molekulargewicht |
407.22 g/mol |
IUPAC-Name |
chloro-[3-(2,4-dioxoimidazolidin-1-yl)-2-methoxypropyl]mercury |
InChI |
InChI=1S/C7H11N2O3.ClH.Hg/c1-5(12-2)3-9-4-6(10)8-7(9)11;;/h5H,1,3-4H2,2H3,(H,8,10,11);1H;/q;;+1/p-1 |
InChI-Schlüssel |
LHSGKZGCMBCHRL-UHFFFAOYSA-M |
Kanonische SMILES |
COC(CN1CC(=O)NC1=O)C[Hg]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Benzoyl-N-[(1H-indol-3-yl)methyl]benzamide](/img/structure/B14180903.png)

![6-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14180914.png)


![N-(6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B14180931.png)


![4-Anilino-3-([1,1'-biphenyl]-4-yl)-1-hydroxybutan-2-one](/img/structure/B14180971.png)
![{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14180972.png)


![N-(2-Aminoethyl)-4-[(3-amino-3-oxopropyl)amino]benzamide](/img/structure/B14181001.png)

